molecular formula C21H24N4O6 B15075113 Carbobenzyloxy-L-tyrosylglycylglycinamide CAS No. 160683-14-7

Carbobenzyloxy-L-tyrosylglycylglycinamide

Cat. No.: B15075113
CAS No.: 160683-14-7
M. Wt: 428.4 g/mol
InChI Key: ATUQMBJMFAUUET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-tyrosylglycylglycinamide typically involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process begins with the protection of the amino groups using the carbobenzyloxy (Cbz) group. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-tyrosylglycylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-L-tyrosylglycylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-tyrosylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest .

Comparison with Similar Compounds

Carbobenzyloxy-L-tyrosylglycylglycinamide can be compared with other similar compounds, such as:

These compounds share similar synthetic routes and applications but differ in their specific interactions and properties due to the different amino acid residues .

Properties

CAS No.

160683-14-7

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

benzyl N-[1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H24N4O6/c22-18(27)11-23-19(28)12-24-20(29)17(10-14-6-8-16(26)9-7-14)25-21(30)31-13-15-4-2-1-3-5-15/h1-9,17,26H,10-13H2,(H2,22,27)(H,23,28)(H,24,29)(H,25,30)

InChI Key

ATUQMBJMFAUUET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

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